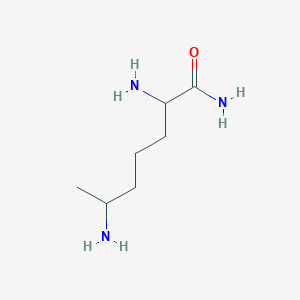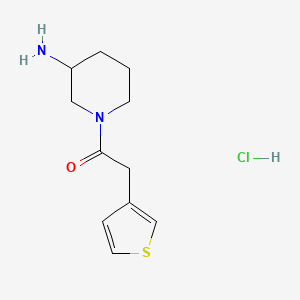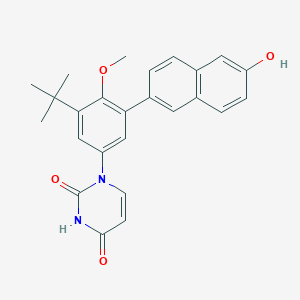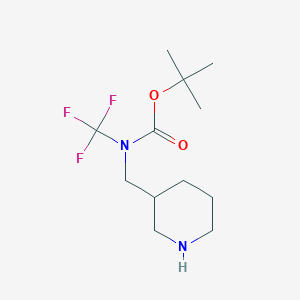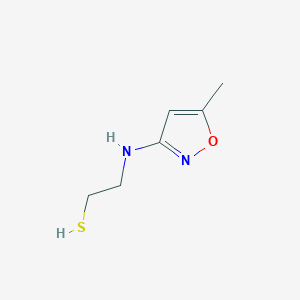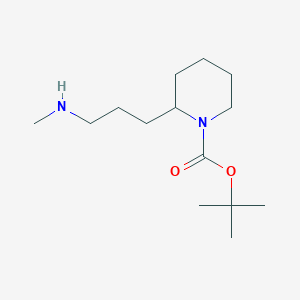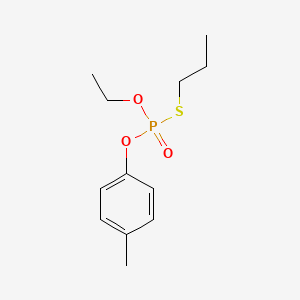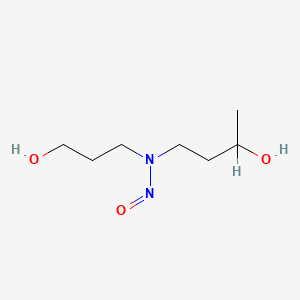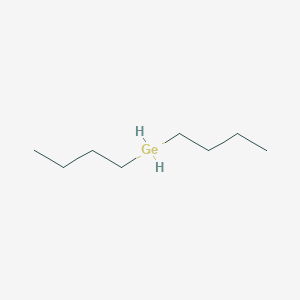
Dibutylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutylgermane can be synthesized through the reaction of germanium tetrachloride with butyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
GeCl4+4BuLi→GeBu2+4LiCl
where Bu represents the butyl group. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Dibutylgermane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibutylgermanium oxide.
Reduction: It can be reduced to form germanium hydrides.
Substitution: this compound can participate in substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Dibutylgermanium oxide.
Reduction: Germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Dibutylgermane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of semiconductors and other electronic materials due to its unique electronic properties
Mécanisme D'action
The mechanism by which dibutylgermane exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, potentially altering their function. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparaison Avec Des Composés Similaires
- Tri-n-butylgermane
- Tetra-n-butylgermane
- Dibutylgermanium dichloride
- Dibutylgermanium oxide
Comparison: Dibutylgermane is unique due to its specific structure and reactivity. Compared to tri-n-butylgermane and tetra-n-butylgermane, this compound has fewer butyl groups, which affects its reactivity and physical properties. Dibutylgermanium dichloride and dibutylgermanium oxide are derivatives of this compound, with different functional groups that impart distinct chemical behaviors .
Propriétés
Formule moléculaire |
C8H20Ge |
|---|---|
Poids moléculaire |
188.87 g/mol |
Nom IUPAC |
dibutylgermane |
InChI |
InChI=1S/C8H20Ge/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3 |
Clé InChI |
LYDMUSGVFPJYPG-UHFFFAOYSA-N |
SMILES canonique |
CCCC[GeH2]CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


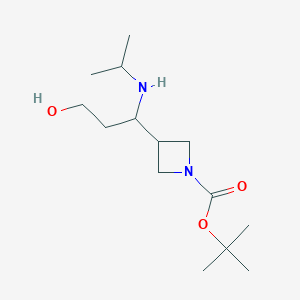

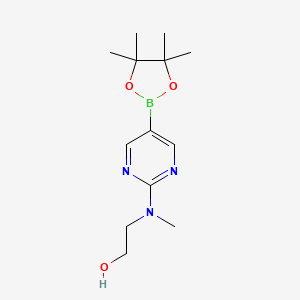
![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)

